

A Comparative Guide to the Mass Spectrometric Characterization of Fmoc-D-isoleucine

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Compound of Interest

Compound Name: *Fmoc-D-isoleucine*

Cat. No.: *B2791465*

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This guide provides an objective comparison of the mass spectrometric performance for the characterization of **Fmoc-D-isoleucine** against other analytical alternatives, supported by experimental data and detailed protocols. **Fmoc-D-isoleucine** is a critical building block in solid-phase peptide synthesis (SPPS), and its precise identification and purity are paramount for the synthesis of reliable and effective peptide-based therapeutics and research tools.^{[1][2]}

Mass Spectrometry Analysis of Fmoc-D-isoleucine

Mass spectrometry (MS) is a powerful analytical technique that provides highly accurate measurements of the molecular weight of a compound and offers structural elucidation through the analysis of its fragmentation patterns. For **Fmoc-D-isoleucine**, mass spectrometry serves as a definitive method for confirming its identity and assessing its purity, especially when coupled with a separation technique like liquid chromatography (LC-MS).

Key Mass Spectrometric Data for Fmoc-D-isoleucine

The fundamental data points for the mass spectrometric analysis of **Fmoc-D-isoleucine** are summarized in the table below. These values are essential for the initial identification of the compound in a mass spectrum.

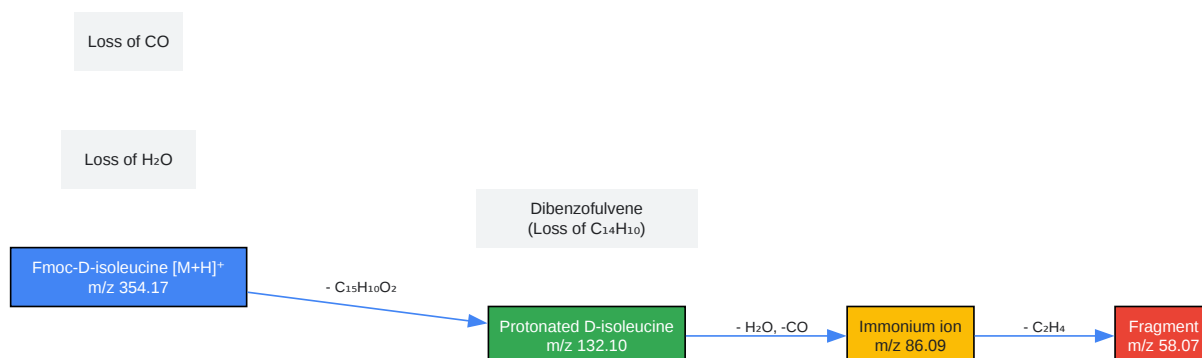
Parameter	Value	Source
Chemical Formula	C ₂₁ H ₂₃ NO ₄	[2][3]
Molecular Weight	353.41 g/mol	[4]
Monoisotopic Mass	353.16270821 Da	
Expected [M+H] ⁺ (m/z)	354.1700 Da	Calculated
Expected [M+Na] ⁺ (m/z)	376.1519 Da	Calculated
Expected [M-H] ⁻ (m/z)	352.1554 Da	Calculated

Fragmentation Pattern of Fmoc-D-isoleucine

The fragmentation of Fmoc-protected amino acids within a mass spectrometer is a predictable process, primarily involving the cleavage of the fluorenylmethoxycarbonyl (Fmoc) protecting group. Understanding this fragmentation is crucial for the structural confirmation of **Fmoc-D-isoleucine**.

Upon collision-induced dissociation (CID), the protonated molecular ion ([M+H]⁺) of **Fmoc-D-isoleucine** is expected to undergo characteristic fragmentation. The most prominent fragmentation pathway involves the loss of the Fmoc group through the cleavage of the C-O bond of the carbamate, leading to the formation of a dibenzofulvene molecule and the protonated D-isoleucine. Further fragmentation of the D-isoleucine backbone and side chain can also be observed.

A simplified, proposed fragmentation pathway for **Fmoc-D-isoleucine** is illustrated below.



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Proposed fragmentation pathway of **Fmoc-D-isoleucine**.

Table of Expected Fragment Ions

The following table summarizes the expected major fragment ions for **Fmoc-D-isoleucine** based on the proposed fragmentation pathway.

Ion Description	Proposed Structure / Loss	Expected m/z ([M+H] ⁺)
Protonated Molecule	[Fmoc-Ile+H] ⁺	354.17
Fragment 1	[Ile+H] ⁺	132.10
Fragment 2	Immonium ion of Isoleucine	86.09
Fragment 3	Loss of ethene from immonium ion	58.07
Fragment 4	Dibenzofulvene cation from Fmoc group	179.08
Fragment 5	Fluorenyl cation	165.07

Experimental Protocol for LC-MS Analysis

This protocol provides a general method for the characterization of **Fmoc-D-isoleucine** using liquid chromatography coupled with electrospray ionization mass spectrometry (LC-ESI-MS).

1. Sample Preparation

- Dissolve approximately 1 mg of **Fmoc-D-isoleucine** in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
- Vortex the solution to ensure complete dissolution.
- Dilute the stock solution to a final concentration of approximately 10 µg/mL with the initial mobile phase composition.
- Filter the final solution through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography Conditions

- Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient:
 - 0-1 min: 5% B
 - 1-8 min: 5% to 95% B
 - 8-10 min: Hold at 95% B
 - 10-10.1 min: 95% to 5% B
 - 10.1-12 min: Hold at 5% B
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Scan Range: m/z 100–500.
- Capillary Voltage: 3.5 kV.
- Cone Voltage: 30 V.
- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.
- Desolvation Gas Flow: 600 L/hr.
- Collision Gas: Argon.
- Collision Energy (for MS/MS): Ramped from 10 to 40 eV to generate fragment ions.

4. Data Analysis

- Process the acquired data using appropriate mass spectrometry software.
- Identify the peak corresponding to the $[M+H]^+$ ion of **Fmoc-D-isoleucine** in the full scan spectrum.
- Analyze the MS/MS spectrum to identify the characteristic fragment ions as detailed in the table above.

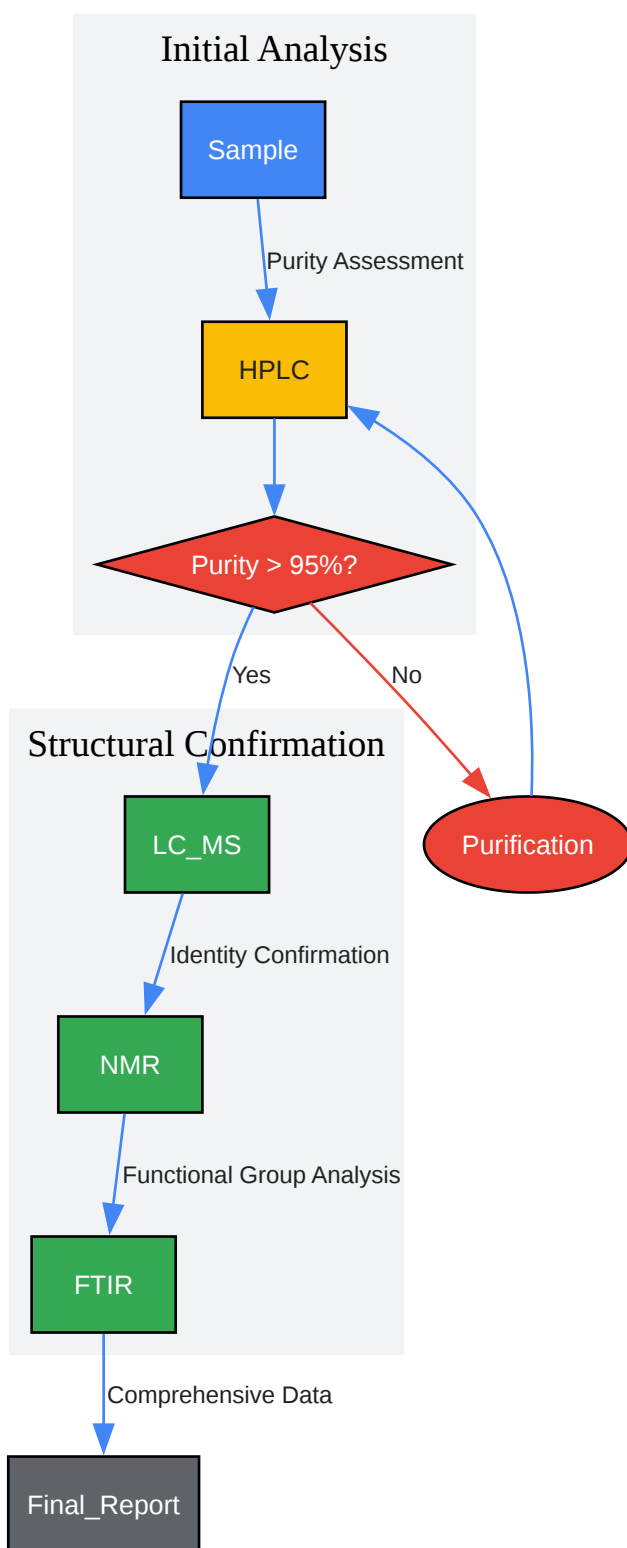
Comparison with Alternative Analytical Techniques

While mass spectrometry is a primary tool for the characterization of **Fmoc-D-isoleucine**, a comprehensive analysis often employs orthogonal techniques for confirmation of purity and structure.

Technique	Information Provided	Advantages	Limitations
High-Performance Liquid Chromatography (HPLC)	Purity assessment, quantification.	Robust, reproducible, widely available.	Does not provide molecular weight or structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy	Detailed structural elucidation, confirmation of stereochemistry.	Provides unambiguous structural information.	Lower sensitivity than MS, requires larger sample amounts, more complex data analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy	Identification of functional groups (e.g., carbonyls, amines).	Fast, non-destructive.	Provides general structural information, not specific for molecular identification.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of **Fmoc-D-isoleucine**, integrating mass spectrometry with other analytical techniques.



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Characterization workflow for **Fmoc-D-isoleucine**.

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